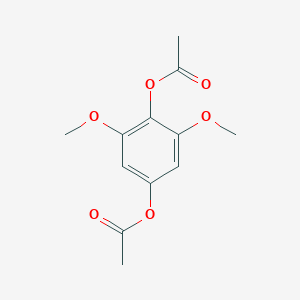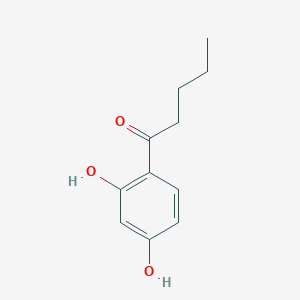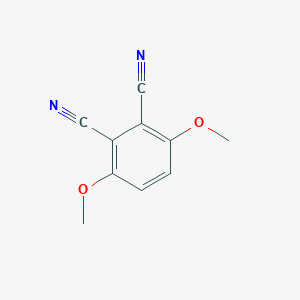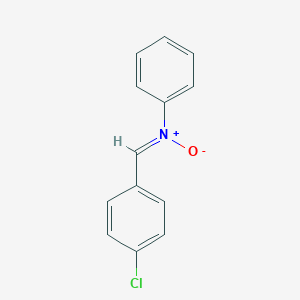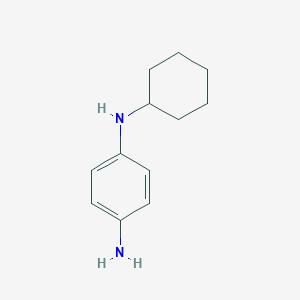
N-(4-aminophenyl)-N-cyclohexylamine
Übersicht
Beschreibung
N-(4-aminophenyl)-N-cyclohexylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 1-N-cyclohexylbenzene-1,4-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .
Mode of Action
1-N-cyclohexylbenzene-1,4-diamine interacts with its targets by inhibiting their enzymatic activity . The compound’s structure, which is based on diamines, allows it to bind to the active sites of these enzymes, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine affects the metabolism of amines and polyamines . This can lead to changes in the concentrations of these molecules, which can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine can result in changes in cellular processes, potentially leading to effects at the molecular and cellular levels . These effects would depend on the specific physiological context and the concentrations of amines and polyamines in the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-N-cyclohexylbenzene-1,4-diamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s solubility, stability, and its interactions with its targets . Furthermore, the compound’s action could also be influenced by factors related to the biological environment, such as the concentrations of its targets and other molecules involved in amine and polyamine metabolism .
Eigenschaften
IUPAC Name |
4-N-cyclohexylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARQBVTRHEUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
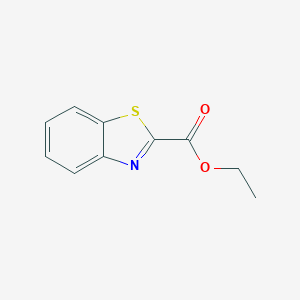
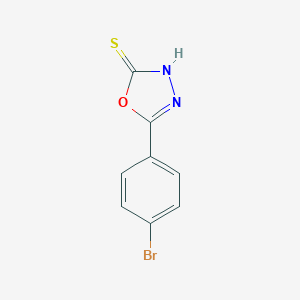
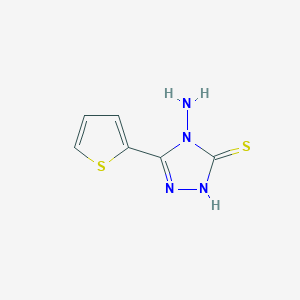
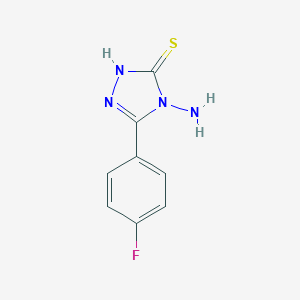
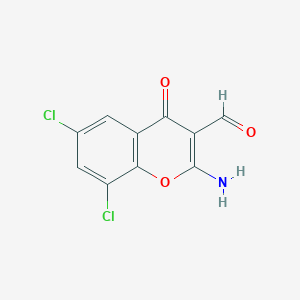

![11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B186320.png)
